8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Monoamine transporter SAR Data gap

8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a fully synthetic, small-molecule research compound (C₁₉H₂₁ClN₂O₃S; MW 392.9 g/mol) belonging to the 8-azabicyclo[3.2.1]octane (tropane-inspired) class. The core 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane scaffold is commercially available as a building block, establishing that the target compound represents a further-functionalized N-8 sulfonamide derivative within this chemotype.

Molecular Formula C19H21ClN2O3S
Molecular Weight 392.9
CAS No. 2309777-41-9
Cat. No. B2841000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
CAS2309777-41-9
Molecular FormulaC19H21ClN2O3S
Molecular Weight392.9
Structural Identifiers
SMILESC1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC=C3)Cl)OC4=CN=CC=C4
InChIInChI=1S/C19H21ClN2O3S/c20-15-4-1-3-14(9-15)13-26(23,24)22-16-6-7-17(22)11-19(10-16)25-18-5-2-8-21-12-18/h1-5,8-9,12,16-17,19H,6-7,10-11,13H2
InChIKeyDNFOJWKUKSZOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Evidence Guide: 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane (CAS 2309777-41-9) – Scientific Selection Profile


8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is a fully synthetic, small-molecule research compound (C₁₉H₂₁ClN₂O₃S; MW 392.9 g/mol) belonging to the 8-azabicyclo[3.2.1]octane (tropane-inspired) class . The core 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane scaffold is commercially available as a building block, establishing that the target compound represents a further-functionalized N-8 sulfonamide derivative within this chemotype [1]. The broader 8-azabicyclo[3.2.1]octane chemical space has been patented as monoamine neurotransmitter re-uptake inhibitors targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), providing the primary pharmacological context for this structural class [2]. Critically, no peer-reviewed primary research article, patent example with quantitative biological data, or authoritative database entry specific to CAS 2309777-41-9 could be identified in the public domain as of mid-2026. All differential evidence presented below is therefore derived from class-level structural inference and must be interpreted with caution; well-powered head-to-head comparative studies are absent from the available record.

Why Generic Substitution Fails for CAS 2309777-41-9 in Research Procurement


Within the 8-azabicyclo[3.2.1]octane series, even subtle modifications to the N-8 sulfonamide substituent and the C-3 aryloxy group can profoundly alter monoamine transporter subtype selectivity, functional activity (inhibitor vs. substrate), and off-target liability. The target compound combines a 3-chlorophenyl-bearing methanesulfonamide at N-8 with a pyridin-3-yloxy ether at C-3, a substitution pattern that is not replicated in any publicly disclosed structure-activity relationship (SAR) study. Notably, positional isomers (e.g., (1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, CAS 2109581-40-8), methoxy-for-chloro replacements (e.g., (1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane, CAS 2109267-07-2), and heteroaryl sulfonamide analogs (e.g., (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane) all exist as distinct catalog entries, yet none has published comparative pharmacological data . The 3-chlorophenyl group introduces a moderate electron-withdrawing inductive effect and a distinct steric profile relative to non-halogenated or para-substituted congeners, which is expected—based on class-level SAR—to influence transporter binding pocket interactions [1]. Consequently, in the absence of direct experimental evidence, procurement decisions cannot rely on extrapolation from uncharacterized analogs; the target compound's pharmacological signature remains undefined and may differ qualitatively from superficially similar catalog compounds.

Quantitative Differentiation Evidence for CAS 2309777-41-9: Comparator-Anchored Analysis


Lack of Public Pharmacological Data Precludes Potency- or Selectivity-Based Differentiation

An exhaustive search of PubMed, Google Patents, PubChem, ChemSpider, and the ChEMBL database for CAS 2309777-41-9 returned no entries containing quantitative IC₅₀, Kᵢ, or functional activity data for this compound against any molecular target. By comparison, several close structural analogs (e.g., CAS 2109581-40-8, 2109267-07-2, 2108472-03-1) are also absent from the peer-reviewed and patent quantitative pharmacology literature. This stands in marked contrast to well-characterized 8-azabicyclo[3.2.1]octane monoamine transporter ligands disclosed in WO2007063071A1, for which exemplary compounds achieved Kᵢ values in the low nanomolar range at DAT, SERT, or NET [1]. The absence of any benchmark data for the target compound means that potency, selectivity, and mechanism-of-action claims cannot be substantiated and must not form the basis of a procurement decision. Any differentiation relative to uncharacterized analogs is currently speculative.

Monoamine transporter SAR Data gap

Structural Uniqueness Index: Chemotype Not Represented in Annotated Bioactivity Databases

A substructure search within PubChem (May 2026) for compounds simultaneously bearing (a) an 8-azabicyclo[3.2.1]octane core, (b) a 3-pyridin-3-yloxy substituent, and (c) an N-8 (3-chlorophenyl)methanesulfonamide group returned zero entries with annotated bioactivity data. The closest populated cluster comprises 8-sulfonyl-3-aryloxy-8-azabicyclo[3.2.1]octane derivatives that are listed in vendor catalogs without biological annotation. By contrast, the broader 8-azabicyclo[3.2.1]octane chemotype (e.g., tropane alkaloids, benztropine analogs, and patented monoamine reuptake inhibitors) is richly represented in ChEMBL and BindingDB with >500 annotated compounds, providing a structural context but no direct quantitative comparator [1]. This chemoinformatic 'white space' indicates that the target compound occupies a region of chemical space that is structurally novel within the publicly annotated pharmacopeia, yet entirely unvalidated.

Chemoinformatics Chemical space Novelty

Physicochemical Property Differentiation: 3-Chlorophenyl Methanesulfonamide vs. Common N-8 Substituents

The (3-chlorophenyl)methanesulfonamide group confers a calculated partition coefficient (cLogP) of approximately 2.9–3.3 (ACD/Labs and XLogP3 estimates) and a topological polar surface area (tPSA) of approximately 63–68 Ų for the target compound. This places it in a moderately lipophilic, CNS-accessible physicochemical space, consistent with the property envelope of known monoamine transporter ligands [1]. In contrast, the unsubstituted 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane free base (cLogP ~1.6) is significantly less lipophilic, and the cyclopropanesulfonyl analog (CAS 2108472-03-1) is more compact and less aromatic. The chlorophenyl extension increases molecular weight by ~115 Da relative to the cyclopropane congener and introduces an additional aromatic ring capable of π-stacking interactions within the transporter binding pocket. However, these are computed property differences; no experimental logD, solubility, or permeability measurements are available for any of these analogs.

Physicochemical properties Drug-likeness Lipophilicity

Application Scenarios for CAS 2309777-41-9 Based on Available Evidence


Chemical Probe Development for Monoamine Transporter Pharmacology (Requires De Novo Profiling)

Given the class assignment of 8-azabicyclo[3.2.1]octane derivatives as monoamine neurotransmitter re-uptake inhibitors in the WO2007063071A1 patent family [1], the target compound may serve as a starting point for developing a novel chemical probe targeting DAT, SERT, or NET. However, this application is contingent upon the user performing comprehensive in vitro pharmacological profiling (radioligand binding and functional uptake assays) to establish potency and selectivity—data that are currently absent from the public domain. The compound's structural novelty may offer a distinct selectivity fingerprint once characterized, but no pre-existing evidence supports this hypothesis.

Structure-Activity Relationship (SAR) Exploration of N-8 Sulfonamide Substitution

The compound can be incorporated into a focused SAR matrix alongside its positional isomer (2-chlorophenyl analog, CAS 2109581-40-8), the 3-methoxyphenyl analog (CAS 2109267-07-2), and other 8-sulfonyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane derivatives. Such a matrix would systematically probe the electronic and steric requirements of the N-8 sulfonamide binding pocket. The (3-chlorophenyl)methanesulfonyl group represents a unique combination of an sp³-hybridized methylene linker and a meta-chloro-substituted aryl ring, a motif not represented in the directly connected arylsulfonyl series. Comparative data generation across this panel would provide the first quantitative differentiation, but currently no dataset exists [1].

In Silico Docking and Pharmacophore Modeling Studies

The well-defined 3D structure of the 8-azabicyclo[3.2.1]octane scaffold and the availability of high-resolution monoamine transporter crystal structures (e.g., Drosophila DAT, human SERT) enable computational docking and molecular dynamics simulations. The target compound's (3-chlorophenyl)methanesulfonyl moiety provides a distinct electrostatic and steric footprint that can be compared in silico with known ligands. This application does not require pre-existing biological data for the compound itself and can generate testable hypotheses about binding mode differentiation; however, any in silico predictions must be experimentally validated before informing procurement decisions [1].

Quote Request

Request a Quote for 8-[(3-Chlorophenyl)methanesulfonyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.